molecular formula C8H14N2O B8508074 1-(2-Ethoxyethyl)-2-methyl imidazole

1-(2-Ethoxyethyl)-2-methyl imidazole

Cat. No.: B8508074
M. Wt: 154.21 g/mol
InChI Key: ZXFKKOLDOIEXDQ-UHFFFAOYSA-N
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Description

1-(2-Ethoxyethyl)-2-methyl imidazole is a substituted imidazole derivative characterized by a 2-methyl group and a 2-ethoxyethyl side chain attached to the nitrogen atom at position 1 of the imidazole ring (Fig. 1). This compound is structurally related to benzimidazole-based therapeutics, such as bilastine, a non-sedating H1-antihistamine used to treat allergic rhinitis and urticaria . Its molecular formula is C8H13N3O, with a molecular weight of 199.21 g/mol . Key pharmacological studies highlight its role in modulating histamine receptors, with one derivative, 1-(2-ethoxyethyl)-2-(4-methyl-1-homopiperazinyl)benzimidazole (Compound 69), demonstrating 39-fold greater potency than chlorpheniramine maleate in vivo . The ethoxyethyl substituent enhances lipophilicity and bioavailability, while the 2-methyl group stabilizes interactions with target proteins .

Properties

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

1-(2-ethoxyethyl)-2-methylimidazole

InChI

InChI=1S/C8H14N2O/c1-3-11-7-6-10-5-4-9-8(10)2/h4-5H,3,6-7H2,1-2H3

InChI Key

ZXFKKOLDOIEXDQ-UHFFFAOYSA-N

Canonical SMILES

CCOCCN1C=CN=C1C

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Compound Name Substituents/Modifications Biological Activity Toxicity/Notes Reference
1-(2-Ethoxyethyl)-2-methyl imidazole 1-(2-Ethoxyethyl), 2-methyl H1-antihistamine (potent in vivo) Low toxicity, high oral bioavailability
BIV-3 1-(3-Butoxypropyl), 3-methylpiperidine Immunostimulant (leukopoiesis stimulation) Low acute toxicity
1-(2-Ethoxyethyl)-2-methyl-5-nitroimidazole 5-nitro addition Antimicrobial potential Higher logP (0.5) vs. parent compound
1-(2-(Ethylthio)ethyl)-2-methyl-4-nitroimidazole Ethylthioethyl, 4-nitro Antimicrobial (tinidazole impurity) Molecular weight: 247.27 g/mol
2-Methyl imidazole coumarin derivative Coumarin-methylene linked to 2-methyl Polymer curing agent Enhanced curing properties vs. standard

Pharmacokinetic and Binding Properties

  • Bioavailability : The 2-methyl imidazole pharmacophore in this compound contributes to π–π stacking interactions with WDR5 residues (F133, F263), enhancing oral bioavailability and tolerability in mice . In contrast, nitro-substituted derivatives (e.g., 5-nitroimidazole) exhibit reduced bioavailability due to increased metabolic instability .
  • Target Specificity : While this compound derivatives target histamine receptors , BIV-3 and BIV-4 () activate phagocytic cells and enzyme systems, indicating divergent applications despite structural similarities .

Toxicity and Stability

  • BIV-3 and BIV-4 also show low acute toxicity, making them viable for immunostimulatory therapies .
  • Chemical Stability : The hydrochloride salt of 1-(2-ethoxyethyl)-2-(piperidin-4-yl)-1H-benzimidazole (a related compound) demonstrates stability at 2–8°C, with ≥98% purity under controlled storage .

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